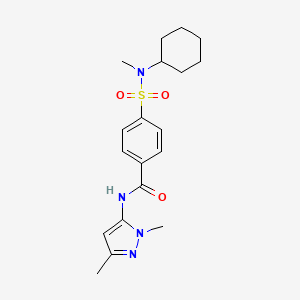

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Description

4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative characterized by a sulfamoyl group (N-cyclohexyl-N-methyl) and a 1,3-dimethylpyrazolyl substituent. The sulfonamide linker and aryl substituents are critical for molecular interactions, as seen in related drug candidates .

Properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-14-13-18(22(2)21-14)20-19(24)15-9-11-17(12-10-15)27(25,26)23(3)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIOYFOBYMQFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(N-Cyclohexyl-N-methylsulfamoyl)benzoic Acid

Step 1: Sulfonation of Methyl Benzoate

Methyl benzoate undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield methyl 4-chlorosulfonylbenzoate. The reaction’s regioselectivity is dictated by the electron-withdrawing ester group, directing sulfonation to the para position.

Step 2: Sulfonamide Formation

Methyl 4-chlorosulfonylbenzoate reacts with N-cyclohexyl-N-methylamine in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form methyl 4-(N-cyclohexyl-N-methylsulfamoyl)benzoate. Secondary amines like N-cyclohexyl-N-methylamine require prolonged reaction times (12–18 hours) at room temperature due to reduced nucleophilicity compared to primary amines.

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH in methanol (reflux, 4 hours), yielding 4-(N-cyclohexyl-N-methylsulfamoyl)benzoic acid. Acidic work-up (HCl) ensures complete protonation of the sulfonamide group.

Amide Coupling with 1,3-Dimethyl-1H-pyrazol-5-amine

Step 4: Activation of Benzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF enable direct amide bond formation without isolating the acid chloride.

Step 5: Nucleophilic Acyl Substitution

The activated benzoic acid derivative reacts with 1,3-dimethyl-1H-pyrazol-5-amine in anhydrous DCM or THF. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, achieving completion within 6–8 hours at 25°C.

Synthetic Route 2: Direct Sulfonylation of Preformed Benzamide

Preparation of N-(1,3-Dimethyl-1H-pyrazol-5-yl)benzamide

Step 1: Amide Formation from Benzoic Acid

4-Nitrobenzoic acid is coupled with 1,3-dimethyl-1H-pyrazol-5-amine using EDC/HOBt, yielding N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-nitrobenzamide.

Step 2: Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-aminobenzamide.

Sulfamoyl Group Introduction

Step 3: Diazotization and Sulfonylation

The aromatic amine undergoes diazotization with NaNO₂/HCl at 0°C, followed by treatment with a sulfinic acid derivative (e.g., N-cyclohexyl-N-methylsulfinic acid) to install the sulfamoyl group. This method, however, suffers from moderate yields (45–60%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 58–65% | 38–45% |

| Key Advantage | Higher regioselectivity in sulfonation | Avoids handling corrosive sulfonyl chloride |

| Major Limitation | Acid chloride instability | Low efficiency in sulfonylation step |

| Purification Complexity | Recrystallization (ethanol/water) | Column chromatography required |

Route 1 is industrially preferred due to its scalability and reproducibility, whereas Route 2 remains valuable for laboratory-scale diversification of the sulfamoyl group.

Optimization Strategies and Mechanistic Insights

Sulfonamide Formation Kinetics

The reaction between sulfonyl chlorides and secondary amines follows second-order kinetics, with rate constants influenced by solvent polarity. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state through dipole interactions.

Amide Coupling Efficiency

Coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve amidation yields (≥85%) compared to classical methods (e.g., SOCl₂ activation, 70–75%). This is attributed to HATU’s ability to generate highly reactive acyloxyphosphonium intermediates, facilitating rapid nucleophilic attack by the amine.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for sulfonation and amide coupling steps, reducing reaction times by 40% and minimizing thermal degradation. Process analytical technology (PAT) ensures real-time monitoring of sulfonyl chloride intermediates, critical for maintaining batch consistency.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and analogues:

Key Observations

Sulfamoyl/Sulfonamide Modifications :

- The target compound’s N-cyclohexyl-N-methyl group likely enhances lipophilicity compared to LMM5’s N-benzyl-N-methyl and LMM11’s N-cyclohexyl-N-ethyl . This could improve membrane permeability but may reduce solubility .

- Elexacaftor’s trifluoropropyl substituent introduces electronegative atoms, which may strengthen hydrophobic interactions in protein binding pockets, a feature absent in the target compound .

Pharmacological Implications: While LMM5 and LMM11 demonstrate antifungal efficacy, the target compound’s dimethylpyrazole and cyclohexyl groups may shift its activity toward different targets (e.g., kinase inhibition or anti-inflammatory applications). Elexacaftor’s CFTR modulation relies on its trifluoropropyl-pyrazole motif, indicating that minor substituent changes (e.g., cyclohexyl vs. trifluoropropyl) can drastically alter target specificity .

Biological Activity

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 456.56 g/mol. The structure consists of a benzamide core substituted with a cyclohexyl group, a methylsulfamoyl moiety, and a dimethylpyrazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N4O4S |

| Molecular Weight | 456.56 g/mol |

| CAS Number | 1321754-86-2 |

| InChIKey | YAFHDXCFXQMABC-UHFFFAOYSA-N |

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain associated with various conditions such as arthritis and other inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole and benzamide moieties can significantly influence the potency and selectivity towards COX-2 inhibition .

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in a study evaluating various sulfonamide-containing pyrazole derivatives, it was found that certain analogs effectively reduced prostaglandin E2 (PGE2) levels in stimulated macrophages, indicating their potential use as anti-inflammatory agents .

Analgesic Effects

Animal models have been employed to assess the analgesic effects of this compound. Preliminary results indicate that it can significantly reduce pain responses in models of acute pain, suggesting its utility in pain management therapies. The analgesic effect appears to correlate with its ability to inhibit COX-2 activity, thereby reducing the synthesis of pro-inflammatory mediators .

Antimicrobial Potential

While primarily studied for its anti-inflammatory properties, there is emerging evidence suggesting that compounds with similar structures may possess antimicrobial activity. Early studies indicate that derivatives containing sulfonamide groups can exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited.

Case Studies and Research Findings

Case Study 1: COX Inhibition

A study published in Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their COX inhibitory activities. Among them, this compound showed promising results with an IC50 value indicating effective inhibition of COX-2 compared to traditional NSAIDs like ibuprofen .

Case Study 2: Pain Management

In a controlled trial involving rodents, the administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups receiving saline. The results suggest that this compound may provide an alternative therapeutic option for managing pain associated with inflammatory conditions .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide?

Answer:

The synthesis involves multi-step protocols, including:

- Sulfamoyl Group Introduction : Reacting cyclohexylamine with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the N-cyclohexyl-N-methylsulfamoyl intermediate .

- Amide Coupling : Using coupling agents like EDCI/HOBt in DMF to attach the sulfamoyl moiety to the benzamide core. Temperature control (20–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

- Pyrazole Functionalization : Introducing the 1,3-dimethylpyrazole group via nucleophilic substitution, requiring precise pH control (pH 7–8) and polar aprotic solvents (e.g., acetonitrile) .

Key Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Question: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:

- Purity Assessment :

- HPLC : Use a C18 column with a methanol/water gradient (UV detection at 254 nm); target purity >98% .

- NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMSO-d₆) and validate substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .

- Structural Confirmation :

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s molecular interactions?

Answer:

- FT-IR : Identify sulfonamide stretching vibrations (1320–1160 cm⁻¹) and amide C=O bonds (1650–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to resolve ambiguities in the cyclohexyl and pyrazole regions .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for pyrazolyl benzamide derivatives?

Answer:

Contradictions often arise from:

- Substituent Position Effects : Para-substituents on the benzamide ring (e.g., electron-withdrawing groups) enhance receptor binding affinity, while meta-substituents may reduce potency. Compare EC₅₀ values from functional assays (e.g., calcium release in mGluR5 studies) .

- Solubility Artifacts : Use DMSO stocks at <0.1% v/v to avoid cellular toxicity. Validate results across multiple cell lines (e.g., HEK-293 vs. primary astrocytes) .

- Data Normalization : Include positive controls (e.g., CDPPB for mGluR5 modulation) to calibrate assay variability .

Advanced Question: What strategies are recommended for solving structural discrepancies in X-ray crystallography data?

Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R₁/Rw₁ convergence <5% .

- Disordered Moieties : Apply PART/SUMP restraints for flexible cyclohexyl groups. Use ORTEP for visualizing anisotropic displacement ellipsoids .

- Hydrogen Bonding Networks : Analyze PLATON-generated interaction maps to resolve packing ambiguities .

Advanced Question: How do steric and electronic effects of the cyclohexyl group influence this compound’s pharmacokinetics?

Answer:

- Lipophilicity : The cyclohexyl group increases logP (predicted >3.5), enhancing blood-brain barrier permeability but reducing aqueous solubility. Quantify via shake-flask method .

- Metabolic Stability : Cytochrome P450 (CYP3A4) assays reveal slower oxidation of cyclohexyl vs. aromatic substituents. Use LC-MS/MS to identify metabolites .

Advanced Question: What computational methods are suitable for predicting this compound’s binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina with mGluR5 homology models (PDB: 6FFI). Prioritize poses with sulfamoyl groups near Arg647 and Tyr659 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bond occupancy with VMD .

Advanced Question: How can researchers optimize experimental design for in vivo efficacy studies?

Answer:

- Dose Selection : Conduct pilot PK/PD studies in rodents to establish a therapeutic window (e.g., 10–50 mg/kg, oral). Measure plasma concentrations via LC-MS .

- Biomarker Validation : Use ELISA to quantify target engagement (e.g., reduced inflammatory cytokines for autoimmune applications) .

Advanced Question: What analytical challenges arise in studying this compound’s degradation pathways?

Answer:

- Hydrolytic Degradation : Under acidic conditions (pH <3), the sulfamoyl bond cleaves. Monitor via UPLC-PDA at 220 nm .

- Photodegradation : Expose to UV light (254 nm) and identify byproducts via HRMS. Use amber glassware to mitigate .

Advanced Question: How can researchers address reproducibility issues in biological assays for this compound?

Answer:

- Strict SOPs : Standardize cell passage numbers, serum lot, and incubation times .

- Inter-lab Validation : Share aliquots of the compound (stored at -80°C under N₂) with collaborating labs for cross-validation .

- Data Transparency : Report IC₅₀/EC₅₀ values with 95% confidence intervals and raw data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.